3-(2,5-Dimethylphenyl)-2-hydroxypyridine, 95%
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Overview
Description
3-(2,5-Dimethylphenyl)-2-hydroxypyridine, 95% (3-(2,5-DMPH)-2-HP) is an organic compound consisting of a phenyl ring attached to a hydroxypyridine ring. This compound has a wide range of applications in the scientific research field, particularly in the development of new drugs and chemical compounds. It has been studied extensively and found to have a number of biochemical and physiological effects.
Scientific Research Applications
3-(2,5-DMPH)-2-HP has been used in a wide range of scientific research applications, including drug discovery, chemical synthesis, and biochemistry. In drug discovery, it has been used to develop new compounds that may have therapeutic properties. In chemical synthesis, it has been used to create new compounds with specific properties, such as solubility or reactivity. In biochemistry, it has been used to study the structure and function of proteins and other biological molecules.
Mechanism of Action
The mechanism of action of 3-(2,5-DMPH)-2-HP is not yet fully understood. However, it is known to interact with a number of proteins and enzymes, including cytochrome P450, monoamine oxidase, and adenosine receptors. These interactions can affect a variety of biochemical and physiological processes, such as neurotransmitter release, enzyme activity, and cell proliferation.
Biochemical and Physiological Effects
3-(2,5-DMPH)-2-HP has been found to have a number of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and pain, as well as to have antioxidant and neuroprotective effects. It has also been found to have antidepressant and anxiolytic effects. In addition, it has been found to have anti-tumor and anti-cancer effects in cell cultures.
Advantages and Limitations for Lab Experiments
The use of 3-(2,5-DMPH)-2-HP in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is relatively easy to synthesize, making it a cost-effective option for research. Additionally, it is relatively stable, with a long shelf life. However, it is not water soluble, making it difficult to use in aqueous solutions. Furthermore, it is toxic and should be handled with caution.
Future Directions
There are a number of potential future directions for research involving 3-(2,5-DMPH)-2-HP. For example, further research is needed to understand its mechanism of action and to identify its potential therapeutic uses. Additionally, research is needed to understand its effects on different types of cells and tissues, as well as its potential interactions with other drugs. Furthermore, research is needed to identify potential new applications, such as in the development of new drugs or chemical compounds.
Synthesis Methods
3-(2,5-DMPH)-2-HP can be synthesized using a variety of methods, including the Wittig reaction and the Stille reaction. The Wittig reaction involves the use of a phosphonium salt, while the Stille reaction utilizes a palladium catalyst. Both methods involve the coupling of aryl halides with an organolithium reagent to form the desired product. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the product.
properties
IUPAC Name |
3-(2,5-dimethylphenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-9-5-6-10(2)12(8-9)11-4-3-7-14-13(11)15/h3-8H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCYNAMRQXFUQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC=CNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682575 |
Source
|
Record name | 3-(2,5-Dimethylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethylphenyl)pyridin-2(1H)-one | |
CAS RN |
1261940-54-8 |
Source
|
Record name | 3-(2,5-Dimethylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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